N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a chloro-fluorophenyl group and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This one-pot procedure yields the desired triazolopyrimidine compound with excellent efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and reagents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
N-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to alterations in cellular processes . The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
N-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a triazole ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the specific substituents and their positions.
Triazole analogues: These compounds have variations in the side chains and functional groups, which can lead to differences in their biological activities.
The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11ClFN5O2 |
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Molecular Weight |
323.71 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C13H11ClFN5O2/c1-6-16-13-18-11(21)5-10(20(13)19-6)12(22)17-7-2-3-9(15)8(14)4-7/h2-4,10H,5H2,1H3,(H,17,22)(H,16,18,19,21) |
InChI Key |
UZSAQMITNLOFBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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